molecular formula C8H6Cl2O2 B1345115 Methyl 2,4-dichlorobenzoate CAS No. 35112-28-8

Methyl 2,4-dichlorobenzoate

Cat. No.: B1345115
CAS No.: 35112-28-8
M. Wt: 205.03 g/mol
InChI Key: VCRWILYAWSRHBN-UHFFFAOYSA-N
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Description

Contextualization of Dichlorinated Benzoate (B1203000) Esters within Organic Chemistry

Within the broader family of substituted benzoate esters, dichlorinated benzoate esters are distinguished by the presence of two chlorine atoms on the benzene (B151609) ring. The position and number of these halogen substituents significantly influence the molecule's reactivity and electronic properties. stackexchange.com Dichlorination of the aromatic ring generally renders it less susceptible to electrophilic substitution due to the electron-withdrawing nature of the chlorine atoms. stackexchange.com These compounds serve as crucial building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.airesearchgate.net The study of dichlorinated benzoate esters also provides insights into the effects of halogen substitution on reaction mechanisms and molecular interactions. rsc.orgnih.gov

Research Significance of Methyl 2,4-Dichlorobenzoate (B1228512) in Contemporary Science

Methyl 2,4-dichlorobenzoate, a specific dichlorinated benzoate ester, has garnered attention in scientific research due to its role as a key synthetic intermediate. ontosight.aiamerigoscientific.comscientificlabs.co.uk Its structure, featuring chlorine atoms at the 2 and 4 positions of the benzene ring, makes it a valuable precursor for the synthesis of various target molecules. ontosight.ai Notably, it is utilized in the production of certain nonsteroidal anti-inflammatory drugs (NSAIDs) and pesticides. ontosight.ai The compound's reactivity and spectroscopic properties have been subjects of study, contributing to a deeper understanding of halogenated aromatic esters. sigmaaldrich.cnnih.gov

Chemical and Physical Properties

This compound is a halogenated aromatic ester with the chemical formula C₈H₆Cl₂O₂. nih.govbiosynth.com It is synthesized from 2,4-dichlorobenzoic acid through an esterification reaction with methanol (B129727), often catalyzed by a strong acid like sulfuric acid. ontosight.aisigmaaldrich.cn

Table 1: Physical and Chemical Properties of this compound

Property Value
CAS Number 35112-28-8
Molecular Weight 205.04 g/mol
Molecular Formula C₈H₆Cl₂O₂
Melting Point 32-34 °C
Boiling Point 239 °C (lit.)
Density 1.386 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.557 (lit.)
Solubility Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether.

Sources: ontosight.aisigmaaldrich.cnnih.govbiosynth.com

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The chemical shifts are influenced by the surrounding electronic environment. als-journal.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in the molecule. nih.govals-journal.com

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the functional groups in the molecule. Key peaks are expected for the C=O (ester carbonyl) and C-Cl bonds. nih.govvulcanchem.com

Mass Spectrometry: Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. nih.gov

Table 2: Spectroscopic Data for this compound

Spectroscopy Data
¹H NMR Specific peak assignments and coupling constants would be determined from the spectrum.
¹³C NMR Characteristic peaks for the aromatic carbons, the carbonyl carbon, and the methyl carbon are observed. nih.gov
IR (ATR-Neat) Data obtained using a Bruker Tensor 27 FT-IR spectrometer. nih.gov
Mass Spectrum Major fragments observed at m/z values of 173, 175, 145, 115, and others, corresponding to the loss of various groups from the parent ion. nih.gov

Source: nih.gov

Research Applications

The primary research application of this compound lies in its utility as a synthetic intermediate. It serves as a starting material for the synthesis of more complex molecules with desired chemical and biological properties.

One notable application is in the synthesis of 2,4-dichlorobenzohydroxamic acid. scientificlabs.co.uksigmaaldrich.cn It is also a precursor in the production of certain pharmaceuticals and pesticides, highlighting its importance in medicinal and agricultural chemistry. ontosight.ai The study of its reactions and transformations contributes to the broader field of organic synthesis and the development of new synthetic methodologies. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,4-dichlorobenzoate
Source PubChem
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InChI

InChI=1S/C8H6Cl2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRWILYAWSRHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60188611
Record name Methyl 2,4-dichlorobenzoate
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Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

35112-28-8
Record name Benzoic acid, 2,4-dichloro-, methyl ester
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Record name Methyl 2,4-dichlorobenzoate
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Record name Methyl 2,4-dichlorobenzoate
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Record name Methyl 2,4-dichlorobenzoate
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Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes for Methyl 2,4-Dichlorobenzoate (B1228512)

The primary route for synthesizing Methyl 2,4-dichlorobenzoate involves the esterification of 2,4-dichlorobenzoic acid. sigmaaldrich.cnchemicalbook.com This process is a classic example of a Fischer esterification reaction.

The Fischer esterification of 2,4-dichlorobenzoic acid with methanol (B129727) is an acid-catalyzed equilibrium reaction. masterorganicchemistry.comchemguide.co.uk The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Alcohol : The alcohol (methanol) acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound. masterorganicchemistry.com

Since the reaction is reversible, high yields are typically achieved by using an excess of the alcohol or by removing water as it is formed, thereby shifting the equilibrium toward the products according to Le Châtelier's principle. tcu.edu Kinetic studies on substituted benzoic acids show that the reaction rate is influenced by the nature and position of substituents on the benzene (B151609) ring. google.comdnu.dp.ua

The two chlorine atoms on the aromatic ring of this compound are potential sites for nucleophilic aromatic substitution (SNA_r), allowing for the introduction of a wide range of functional groups.

Sulfur-based nucleophiles are particularly effective in substitution reactions with aryl halides due to the high polarizability and nucleophilicity of sulfur. msu.edulibretexts.org Thiolate anions (RS⁻), for example, are excellent nucleophiles for S_N2-type reactions and can also participate in nucleophilic aromatic substitutions. libretexts.org Research on the reactivity of methyl dichlorobenzoate isomers with sulfur-centered nucleophiles has shown that both mono- and disubstitution products can be obtained. researchgate.net The reaction conditions can be tuned to favor the replacement of one or both chlorine atoms, leading to the formation of new carbon-sulfur bonds.

NucleophileReagent ExampleProduct Type
ThiolateSodium thiophenoxide (NaSPh)Aryl thioether
Sulfide (B99878)Sodium sulfide (Na₂S)Diaryl sulfide
Thiocyanate (B1210189)Potassium thiocyanate (KSCN)Aryl thiocyanate

This table illustrates potential reactions based on the known reactivity of sulfur nucleophiles with aryl halides.

In contrast to the standard S_NAr mechanism which requires electron-withdrawing groups to activate the ring, the Substitution Radical-Nucleophilic Unimolecular (S_RN1) mechanism allows for the substitution of unactivated aryl halides. organicreactions.org This reaction pathway is particularly relevant for compounds like this compound. The S_RN1 mechanism was first proposed in the 1970s and proceeds via a radical chain mechanism. organicreactions.orgwikipedia.org

The key steps of the S_RN1 mechanism are:

Initiation : An electron is transferred from a donor or initiator to the aryl halide (this compound), forming a radical anion. scienceinfo.comdalalinstitute.com

Fragmentation : This radical anion intermediate is unstable and collapses, ejecting the halide leaving group (Cl⁻) to form an aryl radical. wikipedia.orgdalalinstitute.com

Propagation : The aryl radical then reacts with the incoming nucleophile to form a new radical anion. wikipedia.org

Electron Transfer : This new radical anion transfers its extra electron to another molecule of the starting aryl halide, forming the final substitution product and propagating the chain reaction. wikipedia.orgdalalinstitute.com

This mechanism provides a powerful synthetic route for forming new bonds to the aromatic ring under conditions where the traditional S_NAr pathway is slow or does not occur. organicreactions.org

Regioselective functionalization involves directing a chemical reaction to a specific position on a molecule. For this compound, this could involve selectively substituting one chlorine over the other or introducing a new functional group at one of the C-H positions on the ring. The outcome of nucleophilic substitution is influenced by the electronic effects of the existing substituents. Kinetic studies on the similar compound Methyl 2,4-dichloro-3,5-dinitrobenzoate have shown that aminodechlorination occurs preferentially at the C-2 position. researchgate.net Directed metalation strategies, where a directing group on the aromatic ring guides a metalating agent to a specific ortho position, are a powerful tool for regioselective C-H functionalization, allowing for the introduction of electrophiles at otherwise unreactive sites. nih.govrsc.org

Derivatization Strategies via Nucleophilic Substitutions

Chemical Transformation Studies of the this compound Core

Beyond nucleophilic substitution of the chlorine atoms, the core structure of this compound can undergo various other chemical transformations. The ester group can be hydrolyzed back to the corresponding carboxylic acid, 2,4-dichlorobenzoic acid, under acidic or basic conditions. This acid can then participate in other reactions, such as degradation pathways observed in microbiological studies. researchgate.net Furthermore, the chlorine atoms can be removed via hydrodehalogenation. For instance, the related compound Methyl 4-chlorobenzoate (B1228818) undergoes palladium-mediated hydrodehalogenation to yield methyl benzoate (B1203000). chemicalbook.com This resulting dechlorinated or partially dechlorinated ester could then undergo further transformations, such as Suzuki-Miyaura coupling reactions, to form new carbon-carbon bonds. chemicalbook.com The ester can also be converted to other functional groups; for example, it may be used in the synthesis of 2,4-dichlorobenzohydroxamic acid. sigmaaldrich.cnchemicalbook.com

Oxidation Reaction Mechanisms and Product Derivation

The oxidation of this compound can proceed through several mechanisms, particularly involving the aromatic ring. While direct chemical oxidation of the ester under laboratory conditions is not extensively documented, significant insights can be drawn from the oxidation of its parent compound, 2,4-dichlorobenzoic acid, and the biodegradation pathways of related molecules.

One of the primary oxidative transformations is microbial degradation. Certain microorganisms are capable of hydroxylating the aromatic ring, a critical initial step in the biodegradation of chlorinated aromatic compounds. ethz.ch This process is typically catalyzed by enzymes such as dioxygenases. In the case of 2,4-dichlorobenzoate, enzymatic action can introduce hydroxyl groups onto the benzene ring, leading to the formation of chlorocatechol derivatives. For instance, the degradation of 2,4-dichlorobenzoic acid has been shown to proceed via 4-chlorocatechol. researchgate.net This suggests a pathway where the aromatic ring of this compound is dihydroxylated, initiating the breakdown of the molecule.

Under laboratory conditions, strong oxidizing agents can be used to transform the core structure. Studies on the oxidation of 2,4-dichlorobenzoic acid using dichromate in an acidic medium reveal the kinetics and mechanism of such reactions. The reaction order is typically found to be unity with respect to both the substrate and the oxidant. The process is characterized by endothermic reactions, as indicated by positive enthalpy of activation values, and is entropy-controlled. While this research focuses on the carboxylic acid, it provides a model for the behavior of the 2,4-dichlorophenyl moiety under strong oxidative stress.

The table below summarizes the potential products derived from the oxidation of the 2,4-dichlorobenzoate structure.

Reaction Type Reagent/Condition Primary Product Mechanism/Pathway
Microbial BiodegradationDioxygenase EnzymesMethyl 4,5-dichloro-1,2-dihydroxybenzoate (Chlorocatechol derivative)Enzymatic dihydroxylation of the aromatic ring. researchgate.net
Chemical OxidationDichromate (Cr₂O₇²⁻) / AcidRing cleavage productsOxidation of the aromatic ring under harsh conditions.

Reduction Reaction Mechanisms and Product Formation

This compound is susceptible to reduction at two primary sites: the methyl ester group and the chlorine substituents on the aromatic ring. The specific product formed depends on the reducing agent and reaction conditions employed.

Reduction of the Ester Group

The ester functional group can be reduced to a primary alcohol. This is a common transformation in organic synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion. doubtnut.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of (2,4-dichlorophenyl)methanol and methanol as a byproduct.

Catalytic hydrogenation is another established method for ester reduction. While requiring more forcing conditions than the reduction of ketones or alkenes, catalysts based on copper, such as Cu/ZnO/Al₂O₃, have been successfully used for the hydrogenation of methyl benzoate to benzyl (B1604629) alcohol. researchgate.net This process involves the heterolytic activation of hydrogen on the catalyst surface and subsequent transfer to the ester group. Similar conditions can be applied to reduce this compound to (2,4-dichlorophenyl)methanol.

Reaction Type Reagent/Catalyst Primary Product Byproduct
Chemical ReductionLithium Aluminum Hydride (LiAlH₄)(2,4-dichlorophenyl)methanolMethanol
Catalytic HydrogenationH₂ / Cu/ZnO/Al₂O₃ catalyst(2,4-dichlorophenyl)methanolMethanol

Reductive Dechlorination

A significant reduction pathway for this compound involves the removal of one or more chlorine atoms from the aromatic ring, a process known as reductive dehalogenation. This reaction is particularly relevant in environmental and biological contexts.

Certain aerobic and anaerobic microorganisms have evolved enzymatic machinery to carry out this transformation. For example, the bacterium Alcaligenes denitrificans NTB-1 can reductively dechlorinate 2,4-dichlorobenzoate at the ortho-position (the chlorine atom adjacent to the ester group). nih.govnih.gov This novel reaction for aerobic organisms results in the formation of 4-chlorobenzoate. nih.gov Similarly, anaerobic bacteria like Desulfomonile tiedjei are known to dechlorinate meta-chlorobenzoates, suggesting that different microbial strains can target specific chlorine positions on the aromatic ring. researchgate.net The mechanism involves the replacement of a chlorine atom with a hydrogen atom, effectively detoxifying the compound.

Reaction Type Organism/Condition Primary Product Mechanism
Microbial Reductive DechlorinationAlcaligenes denitrificans NTB-1Methyl 4-chlorobenzoateEnzymatic removal of the ortho-chlorine substituent. nih.govnih.gov
Anaerobic Reductive DechlorinationDesulfomonile tiedjeiMethyl 3-chlorobenzoate (B1228886) (from 3,5-dichlorobenzoate)Specific dechlorination at the meta-position. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. For Methyl 2,4-dichlorobenzoate (B1228512), both ¹H NMR and ¹³C NMR spectroscopy provide critical data for structural confirmation.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons and the methyl protons of the ester group. The aromatic region would feature a complex splitting pattern due to the coupling between the three non-equivalent protons on the dichlorinated benzene (B151609) ring. The proton ortho to the ester group (H-6) is expected to appear as a doublet, influenced by the adjacent proton. The proton between the two chlorine atoms (H-3) would likely be a singlet or a narrowly split doublet, and the remaining proton (H-5) would present as a doublet of doublets. The methyl protons of the ester group (-OCH₃) would appear as a sharp singlet, typically in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in Methyl 2,4-dichlorobenzoate would give rise to a separate signal. The spectrum is expected to show a signal for the carbonyl carbon of the ester, several signals for the aromatic carbons, and a signal for the methyl carbon. The carbons directly attached to the electronegative chlorine and oxygen atoms would be significantly deshielded, appearing at a lower field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O - ~165
C1 - ~132
C2-Cl - ~134
C3 ~7.5 (d) ~131
C4-Cl - ~135
C5 ~7.3 (dd) ~127
C6 ~7.8 (d) ~131

Note: Predicted values are based on standard chemical shift increments and data from similar chlorinated benzoate (B1203000) compounds.

Infrared (IR) Spectroscopic Investigations for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. msu.edu The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds.

The most prominent feature in the IR spectrum is the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester group, which is typically observed in the range of 1720-1740 cm⁻¹. libretexts.org The presence of chlorine substituents on the aromatic ring can slightly influence the exact position of this band. Other significant absorptions include the C-O stretching vibrations of the ester group, which appear in the 1250-1300 cm⁻¹ region.

The aromatic nature of the compound is confirmed by the presence of C=C stretching vibrations within the benzene ring, typically found in the 1450-1600 cm⁻¹ range, and the C-H stretching vibrations of the aromatic protons, which are expected just above 3000 cm⁻¹. vscht.cz The C-Cl stretching vibrations are also characteristic and are anticipated to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3050-3100 Medium to Weak
Aliphatic C-H (methyl) Stretch 2950-2990 Medium
Carbonyl (C=O) Stretch 1720-1740 Strong
Aromatic C=C Stretch 1450-1600 Medium to Weak
Ester C-O Stretch 1250-1300 Strong

Mass Spectrometric Techniques for Molecular Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (molar mass approximately 205.04 g/mol ), electron ionization mass spectrometry (EI-MS) would reveal a characteristic fragmentation pattern that is instrumental in confirming its structure. sigmaaldrich.cnnist.gov

Upon ionization, a molecular ion peak ([M]⁺˙) would be observed at an m/z corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, this peak would be accompanied by isotopic peaks ([M+2]⁺˙ and [M+4]⁺˙) in a characteristic ratio, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion is expected to proceed through several key pathways. A common fragmentation for methyl esters is the loss of the methoxy (B1213986) radical (•OCH₃), leading to the formation of the 2,4-dichlorobenzoyl cation. Another typical fragmentation is the loss of a chlorine atom.

Table 3: Plausible Mass Fragments of this compound

Fragment Ion Proposed Structure m/z (for ³⁵Cl)
Molecular Ion [C₈H₆Cl₂O₂]⁺˙ 204
Loss of •OCH₃ [C₇H₃Cl₂O]⁺ 173
Loss of CO₂CH₃ [C₆H₃Cl₂]⁺ 145

Single Crystal X-ray Diffraction for Solid-State Structure Determination

As of the latest literature search, a definitive single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. While the crystal structures of related isomers, such as Methyl 2,5-dichlorobenzoate (B1240473), have been determined, this data cannot be directly extrapolated to the 2,4-dichloro isomer due to the different substitution pattern which would significantly influence crystal packing. nih.gov

Without experimental crystal structure data for this compound, a detailed analysis of its crystal packing and supramolecular assembly cannot be conducted. Such an analysis would typically involve the identification of intermolecular interactions, such as halogen bonding, π-π stacking, and C-H···O hydrogen bonds, which govern the formation of the crystal lattice. mdpi.com

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov This analysis is contingent on the availability of high-quality single-crystal X-ray diffraction data. As the crystal structure of this compound is not currently available, a Hirshfeld surface analysis to profile its intermolecular interactions cannot be performed.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict and understand the mechanisms of chemical reactions.

In the context of dichlorinated methyl benzoates, DFT has been instrumental in elucidating reaction pathways with nucleophiles. For instance, theoretical studies on the reactivity of methyl dichlorobenzoates with sulfur-centered nucleophiles have successfully explained observed product distributions through the Unimolecular Radical Nucleophilic Substitution (SRN1) mechanism. researchgate.net DFT calculations allow researchers to model the reactants, transition states, and products, providing energetic information that clarifies why certain reaction pathways are favored over others. smu.edu For example, calculations can determine the activation energy for substitution at different positions on the benzene (B151609) ring, explaining why one isomer might be more reactive or yield a different primary product than another. researchgate.net

These computational approaches begin by establishing the relative energies of the stationary points (reactants, transition state, products) on the potential energy surface of the reaction. smu.edu By mapping the intrinsic reaction coordinate (IRC), researchers can delineate the step-by-step energetic changes along the reaction path, offering a detailed view of the mechanism. smu.edu

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that govern its behavior. These methods are used to determine various electronic characteristics, such as the distribution of electron density, the energies of molecular orbitals, and molecular electrostatic potential. researchgate.net

For molecules like Methyl 2,4-dichlorobenzoate (B1228512), these calculations can reveal the most likely sites for nucleophilic or electrophilic attack. The results of quantum chemical calculations, including Mulliken effective charges on atoms, dipole moments, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provide a quantitative basis for predicting chemical reactivity. researchgate.netresearchgate.net The HOMO-LUMO energy gap, for instance, is a key indicator of a molecule's chemical stability and reactivity. researchgate.net

In studies of related dichlorobenzoates, theoretical calculations have been used to explain the observed reactivity by considering the geometries and spin densities of key intermediates. researchgate.net

Theoretical studies have explained the reactivity of methyl dichlorobenzoates by analyzing the geometries and spin densities of their radical anions and mapping the potential energy surfaces (PES) for their dissociation. researchgate.net A potential energy surface is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. mst.edu Analysis of the PES can identify the lowest energy pathways for processes like the cleavage of a carbon-halogen bond. researchgate.net

In the SRN1 reaction of Methyl 2,5-dichlorobenzoate (B1240473), for example, theoretical studies showed that the dissociation of the radical anion was the dominant process. researchgate.net The calculations revealed that the C-Cl bond at the ortho-position to the ester group had a lower activation energy for cleavage compared to the meta-position, explaining the preferential formation of the ortho-substituted product. researchgate.net The stability and structure of these radical anions are influenced by factors such as the positions of the chloro substituents and the ester group. researchgate.net

Table 1: Calculated Parameters for Radical Anion Dissociation of a Methyl Dichlorobenzoate Isomer

ParameterC-Cl (ortho) DissociationC-Cl (meta) Dissociation
Activation Energy (kcal/mol) LowerHigher
Reaction Dominance Favored PathwayDisfavored Pathway

Note: Data is illustrative based on findings for the related Methyl 2,5-dichlorobenzoate isomer to demonstrate the application of the methodology. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique allows researchers to study the conformational flexibility of a molecule and its non-covalent interactions with its environment, such as solvent molecules or larger biological targets. nih.govnih.gov

For a molecule like Methyl 2,4-dichlorobenzoate, MD simulations could be used to:

Analyze Conformational Preferences: Determine the most stable three-dimensional shapes (conformations) of the molecule in different solvents. This involves understanding the rotation around single bonds, such as the bond connecting the ester group to the benzene ring.

Study Intermolecular Interactions: Simulate how the molecule interacts with surrounding solvent molecules or other solutes. This is crucial for understanding its solubility and transport properties. princeton.edu

Investigate Binding Mechanisms: If this compound were being studied as an inhibitor of an enzyme, MD simulations could model its binding to the active site, revealing key interactions and the stability of the resulting complex. nih.govresearchgate.net

MD simulations model a system containing the molecule of interest (and its environment) in a virtual box, applying a force field to calculate the forces between atoms and predict their subsequent motion based on Newton's laws. frontiersin.org By running the simulation for a sufficient length of time (from nanoseconds to microseconds), a trajectory of atomic positions is generated, which can be analyzed to extract thermodynamic and kinetic information. nih.gov

Advanced Modeling Frameworks in Chemical Research

Beyond standard DFT and MD simulations, more advanced modeling frameworks offer deeper insights into complex chemical processes. These frameworks often combine different computational techniques or employ more sophisticated analyses of the reaction pathway.

One such framework is the United Reaction Valley Approach (URVA) , which provides a detailed analysis of a reaction mechanism by partitioning the reaction path into distinct phases: a contact phase, a preparation phase, transition state phases, and product adjustment/separation phases. smu.edu This approach analyzes the curvature of the reaction path to identify chemically significant events, such as bond breaking and formation. smu.edu

Another advanced approach is the use of multiscale models , such as Quantum Mechanics/Molecular Mechanics (QM/MM). In QM/MM methods, the most chemically active part of a large system (e.g., the reacting species in an enzyme active site) is treated with a high-level quantum mechanics method, while the rest of the system (e.g., the protein and solvent) is treated with a more computationally efficient molecular mechanics force field. This hybrid approach allows for the study of reactions in complex, realistic environments that would be too computationally expensive to model entirely with quantum mechanics.

These advanced frameworks would be invaluable for a comprehensive investigation of the reactivity of this compound, particularly in biological or condensed-phase systems, providing a level of detail that transcends static models of reactants and products.

Biological and Agrochemical Activity Profiling

Mechanistic Studies of Bioactivity Attributed to Dichlorobenzoate Structures

The biological effects of dichlorobenzoate structures are a direct result of their interaction with specific molecular components within cells, leading to alterations in signaling and metabolic functions.

Dichlorobenzoate-related structures, most notably the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), function as synthetic auxins, a class of plant growth regulators. mt.gov Their primary mode of action involves mimicking the natural plant hormone auxin and binding to auxin receptors. mt.gov This interaction triggers a cascade of events leading to uncontrolled and unsustainable growth, ultimately causing the death of susceptible plants. mt.gov

In the context of microbial metabolism, dichlorobenzoates interact with specific enzymes. For instance, the degradation of these compounds by bacteria involves enzymes like dioxygenases. nih.gov Studies on Pseudomonas putida have shown that the metabolism of various chlorobenzoates is mediated by enzymes such as dihydrodihydroxybenzoate dehydrogenase and catechol 1,2-dioxygenase, indicating a specific enzymatic attack on these structures. nih.govasm.org The interaction between a drug or compound and an enzyme can be one of inhibition, preventing the enzyme from acting, or induction, increasing its activity. sps.nhs.uk

By binding to cellular receptors, such as the auxin receptors in plants, dichlorobenzoate structures directly modulate intracellular signal transduction pathways. mt.govnih.gov The binding of a synthetic auxin like 2,4-D initiates a signaling cascade that overrides the plant's normal growth-regulating mechanisms. mt.govherts.ac.uk This leads to abnormal and rapid cell division and elongation. herts.ac.uk

Signal transduction is the process by which extracellular molecules influence intracellular events, often involving a chain of reactions that transmit the signal from the cell surface to internal targets like transcription factors. nih.govaminer.cn The physical location of proteins within a cell is a critical aspect of controlling these pathways. nih.gov The introduction of a synthetic molecule that mimics a natural ligand can therefore profoundly alter the normal signaling equilibrium within the cell, leading to the observed biological effects. aminer.cn

The herbicidal action of auxin-mimicking compounds is a direct consequence of disrupting the plant's metabolic and developmental pathways. The uncontrolled growth induced by these substances places an unsustainable demand on the plant's resources, leading to vascular tissue damage and eventual death. mt.govherts.ac.uk Specifically, the shikimate pathway, which is responsible for the biosynthesis of essential aromatic amino acids, can be targeted by some herbicides, leading to retarded growth. nih.gov

From a biodegradation perspective, microorganisms disrupt the structure of dichlorobenzoates through specific metabolic pathways. Bacteria can degrade chlorobenzoates via the chlorocatechol catabolic pathway. researchgate.net Studies have identified metabolic intermediates, such as 2-chloromuconate from 2-chlorobenzoate (B514982) and 1,2-dihydroxy-3,5-dichloro-cyclohexa-3,5-dienoate from 3,5-dichlorobenzoate, which highlights the specific metabolic routes used by microbes to break down these compounds. nih.gov

Research into Herbicide Efficacy and Selectivity of Related Compounds

The most widely studied related compound, 2,4-D, is a selective herbicide highly effective against broadleaf weeds (dicots) while leaving most grasses (monocots) relatively unaffected. wikipedia.org This selectivity was revolutionary in weed control, allowing for its widespread use in cereal crops like wheat, corn, and rice since its commercial introduction in 1945. wikipedia.org It is a systemic herbicide, meaning it is absorbed by the plant and transported to its tissues, leading to widespread disruption of growth. herts.ac.uk The efficacy of 2,4-D has made it one of the most widely used herbicides globally, found in over 1,500 commercial products. wikipedia.orgwa.gov

Weed TypeSusceptibility to 2,4-DExamples
Broadleaf Weeds (Dicots)HighDandelion, Plantain, Clover, Thistle
Grassy Weeds (Monocots)LowCrabgrass, Foxtail, Quackgrass
Cereal Crops (Monocots)LowWheat, Corn, Rice, Oats

Fungicidal Action and Spectrum of Activity Investigations

Research has demonstrated that dichlorobenzoic acid and its derivatives possess notable fungicidal properties. scielo.br Studies on 3-(dichlorophenyl)isocoumarins, which are derived from dichlorobenzoic acids, have shown them to be inhibitors of plant fungus growth. scielo.br Specifically, 2,4-dichlorobenzoic acid exhibited significant inhibitory activity against several fungal species. scielo.br The related compound, Methyl 2,5-dichlorobenzoate (B1240473), is also utilized as an antifungal agrochemical, particularly for the grafting of grapevines. nih.govherts.ac.uk

CompoundFungal SpeciesInhibitory Activity (%) at 500 mg/mL
2,4-Dichlorobenzoic acid (1b)Alternaria solani100%
2,4-Dichlorobenzoic acid (1b)Gibberella zeae100%
2,4-Dichlorobenzoic acid (1b)Physalospora piricola72.2%
2,5-Dichlorobenzoic acid (1a)Alternaria solani100%
2,5-Dichlorobenzoic acid (1a)Gibberella zeae100%
2,5-Dichlorobenzoic acid (1a)Physalospora piricola66.7%
Data derived from a study on dichlorophenylisocoumarins and their precursors. scielo.br

Plant Growth Regulatory Effects at the Molecular Level

Plant growth regulators (PGRs) are organic compounds that, in low concentrations, influence plant physiological processes. nih.gov They can alter or control plant growth, including processes like germination, root development, and flowering. nih.govmdpi.com

Dichlorobenzoate structures and their derivatives act as PGRs, often by interfering with the plant's natural hormone signaling. researchgate.net The herbicidal action of 2,4-D is a classic example of plant growth regulation taken to a lethal extreme. mt.gov At the molecular level, these synthetic auxins bind to auxin-responsive promoters in the plant's DNA, initiating the transcription of genes that lead to cell growth. The sustained and unregulated activation of these pathways results in the observed damaging effects.

The related compound Methyl 2,5-dichlorobenzoate has been identified specifically as a plant growth regulator. nih.govherts.ac.uk Research shows it can temporarily inhibit or delay the germination of sorghum and soybean seeds. nih.gov Furthermore, seedlings grown in its presence were observed to be shorter and weighed less than control seedlings, demonstrating its direct impact on plant development. nih.gov This interference at the molecular level disrupts the delicate balance of phytohormones that governs the entire life cycle of a plant. nih.gov

Explorations into Pharmaceutical Applications of Dichlorobenzoate Derivatives

The therapeutic potential of dichlorobenzoate derivatives has been a subject of scientific inquiry, leading to investigations into their utility in various pharmaceutical contexts. These explorations are primarily focused on leveraging the structural features of the dichlorinated phenyl ring to design novel therapeutic agents. The following sections delve into specific areas of research where these derivatives have been evaluated for their biological activity.

Anti-inflammatory Property Investigations

Derivatives of dichlorobenzoic acid have been explored for their potential as anti-inflammatory agents. Research in this area has focused on synthesizing new molecules based on the dichlorobenzoate scaffold and evaluating their ability to modulate inflammatory pathways.

One area of investigation has involved the synthesis of benzamides from 2,4-dichlorobenzoic acid. Benzamides are known to exhibit a wide range of biological activities, and derivatives incorporating the 2,4-dichlorophenyl moiety have been noted for their potential anti-inflammatory effects among other therapeutic properties. nih.gov

In a more specific example, a series of novel 2-imino-4-thiazolidinone derivatives were synthesized using 2,4-dichlorophenoxy acetic acid as a starting material. These compounds were subsequently evaluated for their in vivo anti-inflammatory activity. The study revealed that certain derivatives exhibited significant inhibition of inflammation. For instance, compounds 1k (5-(2,4-dichloro-phenooxy)-acetic acid (3-benzyl-4-oxo-thiazolidin-2-ylidene)-hydrazide) and 1m (5-(2,4-dichloro-phenooxy)-acetic acid (3-cyclohexyl-4-oxo-thiazolidin-2-ylidene)-hydrazide) demonstrated noteworthy in vivo inhibition of inflammation, with results comparable to the standard anti-inflammatory drug indomethacin. nih.gov

Furthermore, these compounds were assessed for their effect on key inflammatory mediators. Compound 1k was found to significantly reduce the levels of cyclooxygenase-2 (COX-2), an enzyme centrally involved in the inflammatory process. The selectivity index of compound 1k for COX-2 was found to be considerably higher than that of indomethacin, suggesting a more targeted anti-inflammatory action. Additionally, both compounds 1k and 1m were effective in suppressing the concentration of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. nih.gov

Table 1: In vivo Anti-inflammatory Activity of 2,4-Dichlorophenoxy Acetic Acid Derivatives

Compound In vivo Inhibition (%) after 5h
1k 81.14
1m 78.80
Indomethacin (Standard) 76.36

Table 2: Effect of Derivatives on Inflammatory Mediators

Compound COX-2 Inhibition (%) TNF-α Suppression (%)
1k 68.32 70.10
1m Not Reported 68.43
Indomethacin (Standard) 66.23 66.45

Angiotensin II Receptor Antagonist Analogue Studies

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and blockade of the angiotensin II type 1 (AT1) receptor is a key strategy in the management of hypertension. wikipedia.org The search for novel, non-peptide AT1 receptor antagonists has been an active area of pharmaceutical research.

In the quest for new therapeutic agents, screening of chemical libraries is a common approach. Interestingly, a study focused on identifying novel bradykinin (B550075) B2 receptor antagonists utilized a screening process that was specifically biased to find structures with a potential affinity for the angiotensin II AT1 receptor. This approach was based on the known interplay between the bradykinin and angiotensin II systems in regulating cardiovascular function. mdpi.com

This biased screening led to the identification of a hit compound possessing a dichloro-benzyloxy-imidazopyridine structure. mdpi.com While this compound was primarily investigated for its B2 antagonistic properties, its initial identification in an AT1-biased screen suggests that the dichlorinated phenyl moiety may contribute to affinity for the AT1 receptor. This finding implies that dichlorobenzoate derivatives could serve as a foundational structure for the design and synthesis of novel angiotensin II receptor antagonist analogues. Further investigation into the structure-activity relationships of such compounds could potentially lead to the development of new antihypertensive agents.

Environmental Research and Ecotoxicological Implications

Environmental Fate and Transport Studies of Chlorinated Benzoates

The environmental fate and transport of a contaminant describe its movement and transformation in the environment. For chlorinated benzoates, this includes their persistence, degradation, and distribution across different environmental compartments such as soil, water, and air.

Chlorinated benzoic acids, the parent compounds of esters like methyl 2,4-dichlorobenzoate (B1228512), can be degraded by various microorganisms. The persistence of these compounds is influenced by environmental conditions and the presence of specific microbial strains.

Several bacterial strains have been identified that can utilize chlorobenzoic acids as a source of carbon and energy. The degradation pathways often involve the removal of chlorine atoms and the cleavage of the aromatic ring. For instance, the degradation of 2,4-dichlorobenzoic acid (2,4-DCBA) can proceed through the formation of intermediates such as 4-hydroxybenzoate (B8730719) and protocatechuic acid before entering the tricarboxylic acid (TCA) cycle.

Microbial degradation is a major route for the breakdown of chlorinated aromatic compounds in soil. The rate of this degradation is dependent on factors like soil moisture, temperature, and depth. Some bacterial strains, such as Corynebacterium sepedonicum and Alcaligenes denitrificans, have demonstrated the ability to degrade 2,4-DCBA.

Table 1: Microbial Degradation of Chlorinated Benzoates

Microorganism Compound Degraded Key Degradation Steps
Corynebacterium sepedonicum KZ-4 2,4-Dichlorobenzoic acid Conversion to 4-hydroxybenzoate, then to protocatechuic acid, followed by entry into the TCA cycle.
Alcaligenes denitrificans NTB-1 2,4-Dichlorobenzoic acid Similar pathway involving the formation of protocatechuic acid.

Photodegradation is another important process that can contribute to the breakdown of chlorinated benzoates in the environment. Studies have shown that chlorobenzoic acids can be degraded in the presence of a photocatalyst like titanium dioxide (TiO₂) and UV light. The efficiency of this process can be influenced by factors such as pH and the presence of other substances in the water. The photodegradation of 2-chlorobenzoic acid, for example, follows first-order kinetics.

Biotransformation by microorganisms is a key process in the environmental fate of these compounds. The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), which is structurally related to methyl 2,4-dichlorobenzoate, is known to be biodegraded by various soil microorganisms. A common initial step in the degradation of 2,4-D is its conversion to 2,4-dichlorophenol (B122985) (DCP). This transformation is catalyzed by the enzyme 2,4-D dioxygenase. Further degradation of DCP involves hydroxylation and ring cleavage.

The volatility of a chemical influences its potential for atmospheric transport. While specific volatility data for this compound is limited, related compounds can provide some indication. For instance, methyl 2,5-dichlorobenzoate (B1240473) has a reported vapor pressure of 0.01 mmHg, suggesting low volatility. This compound has a boiling point of 239 °C, which also indicates it is not highly volatile.

Research on other chlorinated aromatic compounds, such as chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs), indicates that these compounds can be transported in the atmosphere, often associated with particulate matter. The atmospheric concentrations of these compounds can exhibit seasonal variations, with higher levels often observed in colder months. This suggests that compounds like this compound, if they enter the atmosphere, could potentially be distributed over significant distances.

Advanced Studies on Soil and Water Interactions

The interaction of chlorinated benzoates with soil and water is a critical aspect of their environmental behavior, affecting their mobility and bioavailability.

The extent to which a chemical adsorbs to soil particles influences its potential for leaching into groundwater. Adsorption is affected by soil properties such as organic matter content and clay content. For non-ionic organic compounds, adsorption is often positively correlated with the organic carbon content of the soil.

Studies on the adsorption of 1,2-dichlorobenzene, a related compound, have shown that it can be adsorbed by various sorbents, including peat soil and organobentonites. The process of desorption, or the release of the chemical from the soil, can sometimes be slower than adsorption, a phenomenon known as hysteresis. This can lead to the long-term persistence of the compound in the soil.

The adsorption and desorption behavior of pesticides in soil is a

Ecotoxicological Assessment Methodologies for Non-Target Organisms

The ecotoxicological assessment of "this compound" in non-target organisms is crucial for understanding its potential environmental impact. Methodologies for this assessment involve standardized tests on representative species from different environmental compartments. Due to a lack of specific published studies on "this compound," this section will draw upon established methodologies for similar chlorinated aromatic compounds.

Aquatic Organism Exposure and Impact Studies

Assessing the impact of "this compound" on aquatic life involves a tiered approach, starting with acute and chronic toxicity tests on a range of organisms representing different trophic levels. These typically include algae (as primary producers), invertebrates such as Daphnia magna (as primary consumers), and fish (as secondary consumers).

Chronic Toxicity Testing: Chronic exposure studies are conducted over a longer period and assess sublethal effects, such as impacts on reproduction, growth, and development. For invertebrates like Daphnia magna, a common endpoint is the No-Observed-Effect-Concentration (NOEC), which is the highest concentration at which no statistically significant adverse effects are observed.

Algal Toxicity Testing: The effect on primary producers is often evaluated using algal growth inhibition tests. The EC50, the concentration that causes a 50% reduction in growth or cell density over a 72- or 96-hour period, is a key metric. Studies on the degradation of diclofop-methyl, which produces 4-(2,4-dichlorophenoxy)-phenol as a metabolite, have shown that such chlorinated phenols can be potent inhibitors of algal growth. epa.gov

Interactive Data Table: Representative Acute Toxicity Data for Related Chlorinated Compounds in Aquatic Organisms

CompoundSpeciesExposure Duration (hours)EndpointValue (mg/L)
2,4-Dichlorophenoxyacetic acid (2,4-D)Rainbow Trout (Oncorhynchus mykiss)96LC500.5 - 1.2
2,4-DichlorophenolFathead Minnow (Pimephales promelas)96LC502.3 - 8.1
1,4-DichlorobenzeneDaphnia magna48EC501.6

Note: This table presents data for compounds structurally related to "this compound" to illustrate typical toxicity values. The toxicity of "this compound" may differ.

Terrestrial Organism Exposure and Impact Studies

The assessment of "this compound's" impact on terrestrial ecosystems focuses on key soil-dwelling organisms and processes. This includes earthworms, soil microorganisms, and terrestrial plants.

Toxicity to Soil Invertebrates: Earthworms are vital for soil health and are common bioindicators. Standardized tests, such as the acute toxicity test (OECD 207) and the reproduction test (OECD 222) with species like Eisenia fetida, are used to determine the LC50 and NOEC values in soil. While direct data for "this compound" is absent, research on chlorinated benzenes has shown that these compounds can accumulate in earthworms, and their concentration in the organisms is influenced by the soil's organic matter content. awsjournal.org

Effects on Soil Microorganisms: Soil microbial communities are essential for nutrient cycling. The impact of a chemical on these communities can be assessed by measuring changes in microbial respiration, nitrogen fixation, and the activity of specific soil enzymes. Studies on the herbicide 2,4-D have indicated that its effects on soil microorganisms can be species-dependent. nih.gov The degradation of chlorobenzoates in soil is known to be influenced by the indigenous microbial populations. nih.gov

Interactive Data Table: Ecotoxicological Endpoints for Related Compounds in Terrestrial Organisms

CompoundOrganismEndpointValue (mg/kg soil)
2,4-Dichlorophenoxyacetic acid (2,4-D)Earthworm (Eisenia fetida)14-day LC50350
PentachlorophenolSoil MicroorganismsNitrogen Transformation Inhibition>10
2,4-DichlorophenolSpringtail (Folsomia candida)Reproduction NOEC10

Note: This table provides data for compounds with similar structural features to "this compound" as specific data for the target compound is not available.

Environmental Remediation Strategies for Chlorinated Aromatic Compounds

The remediation of sites contaminated with chlorinated aromatic compounds like "this compound" presents significant challenges due to their persistence and potential toxicity. A range of strategies, from biological to chemical and physical methods, have been developed to address this issue.

Bioremediation: This approach utilizes microorganisms to degrade contaminants. For chlorinated benzoates, both aerobic and anaerobic biodegradation pathways have been identified. arizona.edu Under aerobic conditions, bacteria can use these compounds as a source of carbon and energy, breaking them down into less harmful substances. arizona.edu Anaerobic bacteria can reductively dehalogenate chlorinated benzoates, a process that can be a key step in their complete mineralization. arizona.edu Enhancing bioremediation can involve stimulating indigenous microbial populations through the addition of nutrients or by introducing specialized microorganisms to the contaminated site. epa.gov

Phytoremediation: This strategy employs plants to remove, degrade, or stabilize contaminants in soil and water. awsjournal.org For organic pollutants like chlorinated herbicides, phytoremediation can occur through several mechanisms:

Phytodegradation: The breakdown of contaminants within the plant tissues by metabolic processes. epa.gov

Rhizodegradation: The breakdown of contaminants in the soil by microbial activity that is stimulated by the plant's root system. epa.gov

Phytoextraction: The uptake of contaminants by plant roots and their translocation and accumulation in the shoots.

Advanced Oxidation Processes (AOPs): AOPs are chemical treatment processes that generate highly reactive radicals, such as hydroxyl radicals, to oxidize and degrade organic pollutants. nih.gov For chlorinated aromatic compounds, AOPs like UV/H₂O₂, Fenton, and photo-Fenton reactions have been shown to be effective in their degradation in aqueous solutions. nih.govnih.gov These processes can break down the aromatic ring and lead to the complete mineralization of the compound.

Thermal and Physical Remediation:

Thermal Desorption: This technique involves heating the contaminated soil to volatilize the organic contaminants, which are then collected and treated. mdpi.com It is effective for a range of organic pollutants but can be energy-intensive and may affect soil properties. mdpi.com

Soil Vapor Extraction (SVE): This in-situ method is used to remove volatile organic compounds from the unsaturated zone of the soil by applying a vacuum to the soil to induce the flow of air and vaporize the contaminants.

Excavation and Disposal: A conventional approach that involves the physical removal of contaminated soil and its disposal in a secure landfill. augustmack.com While straightforward, it does not destroy the contaminants and can be costly. augustmack.com

Interactive Data Table: Overview of Remediation Strategies for Chlorinated Aromatic Compounds

Remediation StrategyDescriptionAdvantagesDisadvantages
BioremediationUse of microorganisms to degrade contaminants.Cost-effective, in-situ application, potential for complete mineralization.Can be slow, effectiveness is site-specific, may be limited by contaminant concentration.
PhytoremediationUse of plants to remove, degrade, or stabilize contaminants.Low cost, aesthetically pleasing, in-situ application.Slow process, limited to the root zone, potential for contaminants to enter the food chain.
Advanced Oxidation Processes (AOPs)Chemical processes generating highly reactive radicals for contaminant oxidation.Rapid degradation, can treat a wide range of compounds.Can be costly, may involve the use of hazardous chemicals.
Thermal DesorptionHeating soil to volatilize and remove contaminants.High removal efficiency, relatively fast.Energy-intensive, can negatively impact soil structure and biota.
Excavation and DisposalPhysical removal and landfilling of contaminated soil.Rapid removal of the source of contamination.High cost, transfers contaminants to another location, does not destroy the contaminant.

Future Research Directions and Translational Opportunities

Novel Synthetic Methodologies Exploration for Enhanced Yield and Selectivity

The industrial production of Methyl 2,4-dichlorobenzoate (B1228512) has traditionally relied on the esterification of 2,4-dichlorobenzoic acid. However, future research is focused on developing novel synthetic pathways that offer higher yields, greater selectivity, and more environmentally benign conditions. Innovations in catalysis, flow chemistry, and the use of alternative reagents are key areas of exploration.

Key research frontiers include:

Advanced Catalytic Systems: The development of novel catalysts, including metal-organic frameworks (MOFs) and nanocatalysts, could significantly improve the efficiency of the esterification process. These catalysts can offer higher surface areas and tunable active sites, leading to faster reaction rates and milder reaction conditions.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields and selectivity while minimizing the formation of byproducts. Flow chemistry also enhances the safety profile of the synthesis, particularly when dealing with hazardous reagents.

Alternative Esterification Agents: Research into non-traditional esterification agents beyond simple alcohols and mineral acids is ongoing. For instance, methods utilizing methyl chloroacetate with a base under anhydrous conditions are being explored for related compounds, which could reduce waste and improve reaction efficiency google.com.

Table 1: Comparison of Synthetic Methodologies for Chlorinated Benzoic Esters

MethodologyKey FeaturesPotential AdvantagesResearch Focus
Traditional Batch EsterificationSulfuric acid catalyst, reflux with methanol (B129727).Well-established, simple setup.-
Advanced CatalysisUse of MOFs, zeolites, or nanocatalysts.Higher efficiency, milder conditions, catalyst recyclability.Designing catalysts with high selectivity and stability.
Continuous Flow SynthesisReaction occurs in a continuously flowing stream.Enhanced safety, precise control, higher throughput, improved yield.Reactor design and optimization for specific reactions.
Alternative Reagent SystemsUse of reagents like methyl chloroacetate or dimethyl carbonate.Avoids strong mineral acids, potentially greener routes.Exploring reaction pathways and optimizing conditions.

Advanced Computational Prediction of Compound Behavior and Properties

Computational chemistry and in silico modeling are becoming indispensable tools for predicting the physicochemical properties, biological activity, and environmental fate of chemicals like Methyl 2,4-dichlorobenzoate. These methods can accelerate research and reduce the need for extensive laboratory testing.

Future directions in this area involve:

Quantum Chemistry Calculations: High-level quantum mechanical calculations can provide accurate predictions of molecular structure, spectroscopic properties, and reactivity. This information is crucial for understanding the compound's behavior and for designing new derivatives with desired properties.

Machine Learning and AI: Reinforcement learning and other machine learning models can be trained on existing chemical data to predict the properties of new compounds. dtaborgroup.com These "inverse design" approaches can generate novel molecules with specific, targeted electronic or biological properties without the need for high-throughput screening dtaborgroup.com.

Molecular Dynamics Simulations: These simulations can model the interaction of this compound with biological macromolecules (like enzymes) or its behavior in different environmental compartments (e.g., soil, water). This can provide insights into its mechanism of action and its environmental persistence.

Table 2: Computationally Predicted Properties of this compound

PropertyPredicted ValueSource
Molecular Weight205.03 g/molPubChem nih.gov
XLogP33.3PubChem nih.gov
Hydrogen Bond Donor Count0PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
Rotatable Bond Count2PubChem nih.gov
Exact Mass203.9744848 DaPubChem nih.gov
Topological Polar Surface Area26.3 ŲPubChem nih.gov

Targeted Biological Activity Design and Optimization through Structure-Activity Relationships

While this compound itself is primarily an intermediate, its core structure is a valuable scaffold for designing biologically active molecules. By systematically modifying its structure and studying the resulting changes in biological activity (Structure-Activity Relationships, or SAR), researchers can optimize compounds for specific applications in medicine and agriculture.

Key translational opportunities include:

Herbicide Development: The 2,4-dichlorophenoxy moiety is a well-known component of many herbicides. nih.gov Research on new derivatives, such as N,N'-diacylhydrazines containing this group, has shown excellent herbicidal activity. nih.govresearchgate.net Future work will focus on creating more selective and potent herbicides with improved environmental profiles.

Antimicrobial Agents: The incorporation of halogen atoms and ester functionalities into aromatic rings is a known strategy for developing antimicrobial compounds. SAR studies can guide the synthesis of derivatives with enhanced activity against specific bacterial or fungal pathogens. For example, studies on other benzoxazole derivatives show that the position and nature of substituents on the phenyl ring significantly impact antibacterial activity researchgate.net.

Therapeutic Agents: Benzoic acid and ester derivatives are being explored for various therapeutic applications, including as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes. nih.gov Although esters sometimes show lower potency than their corresponding acids, they may possess better pharmacokinetic profiles. nih.gov SAR exploration can help design ester-based drugs with both high potency and good bioavailability nih.gov.

Table 3: Illustrative Structure-Activity Relationships (SAR) for Dichlorinated Aromatic Compounds

Core StructureModificationEffect on Biological ActivityExample Application
2,4-DichlorophenoxyAddition of a diacylhydrazine groupExhibits significant herbicidal activity, particularly against dicotyledonous weeds. nih.govAgriculture
Benzoic Acid/EsterConversion of carboxylic acid to an esterCan improve oral absorption and pharmacokinetic profiles, though sometimes at the cost of potency. nih.govPharmaceuticals
Phenyl RingSubstitution with electron-withdrawing groups (e.g., chloro)Can increase antibacterial activity in certain classes of compounds. researchgate.netAntimicrobials
Benzimidazole CarboxamidesAddition of hydroxy and methoxy (B1213986) groupsShows antiproliferative activity against cancer cell lines. mdpi.comOncology

Sustainable Environmental Management Strategies for Chlorinated Esters

The environmental persistence and potential toxicity of chlorinated organic compounds necessitate the development of sustainable management and remediation strategies. Research is focused on both minimizing the environmental footprint of these chemicals and developing effective methods for their removal from contaminated sites.

Future strategies include:

Bioremediation: Utilizing microorganisms to break down chlorinated aromatic compounds is a promising and eco-friendly approach. nih.gov Research indicates that while higher chlorinated compounds are more resistant to aerobic degradation, they can be broken down anaerobically through reductive dehalogenation. eurochlor.org A sequential anaerobic-aerobic treatment process can lead to complete mineralization. eurochlor.org Identifying and engineering microbes with enhanced degradation capabilities is a key research goal researchgate.net.

Advanced Oxidation Processes (AOPs): AOPs, which involve the generation of highly reactive hydroxyl radicals, can effectively degrade recalcitrant organic pollutants like chlorinated esters. Research is aimed at optimizing these processes (e.g., Fenton, ozonation, photocatalysis) to be more energy-efficient and cost-effective.

Green Chemistry Approaches: This involves designing chlorinated esters that are inherently more biodegradable or are derived from renewable feedstocks. For example, chlorinated esters derived from natural oils like palm oil are being developed as more environmentally friendly plasticizers. wipo.int The science of synthetic esters allows for fine-tuning properties to enhance biodegradability and reduce the need for additional additives perstorp.com.

Recovery and Reuse: For industrial applications, implementing closed-loop systems that capture and recycle chlorinated solvents and esters can significantly reduce emissions and waste. Adsorption onto activated carbon is a recommended technology for recovering chlorinated solvents, providing both environmental and economic benefits chlorinated-solvents.eu.

Table 4: Environmental Management Strategies for Chlorinated Esters

StrategyMechanismAdvantagesChallenges/Research Needs
BioremediationMicrobial degradation (aerobic or anaerobic dehalogenation). eurochlor.orgCost-effective, environmentally friendly. researchgate.netSlow process, requires specific microbial strains and conditions.
Advanced Oxidation Processes (AOPs)Degradation by highly reactive species like hydroxyl radicals.Rapid and effective for a wide range of compounds.High energy consumption, potential for byproduct formation.
Green Chemistry DesignDesigning molecules for biodegradability; using renewable feedstocks. wipo.intperstorp.comReduces intrinsic environmental impact.Balancing performance with biodegradability.
Solvent RecoveryAdsorption on activated carbon, condensation, and reuse. chlorinated-solvents.euReduces emissions, conserves resources, economical.High initial capital cost for equipment.

Q & A

Basic: What are the optimized synthetic routes for Methyl 2,4-dichlorobenzoate, and how can reaction yields be improved?

Answer:
this compound is synthesized via esterification of 2,4-dichlorobenzoic acid with methanol under acidic catalysis. A typical protocol involves dissolving 0.01 moles of 2,4-dichlorobenzoic acid in methanol (20 mL), adding concentrated sulfuric acid (1 mL) as a catalyst, and refluxing for 4 hours . Post-reaction, the mixture is poured into ice water to precipitate the product, which is filtered, washed, and recrystallized from ethanol. Yield optimization can be achieved by:

  • Catalyst screening : Alternatives like p-toluenesulfonic acid may reduce side reactions.
  • Reaction monitoring : Thin-layer chromatography (TLC) or in situ IR spectroscopy can track ester formation.
  • Temperature control : Prolonged reflux (>6 hours) may degrade the product, so kinetic studies are advised .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • Infrared (IR) Spectroscopy : A strong carbonyl (C=O) stretch at ~1737 cm⁻¹ confirms ester formation. Chlorine substituents on the aromatic ring result in distinct C-Cl stretching bands near 750–800 cm⁻¹ .
  • ¹H NMR : Peaks at δ 3.94 ppm (singlet, methyl ester) and aromatic proton signals (δ 7.22–7.72 ppm) with coupling constants (e.g., J = 8.2 Hz for 6-H) verify the substitution pattern .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 218–220 (M⁺, Cl isotopes) and fragment ions corresponding to decarboxylation or chlorine loss further validate the structure .

Basic: How can researchers assess the purity of this compound post-synthesis?

Answer:

  • Recrystallization : Ethanol is a preferred solvent due to its polarity, which effectively removes unreacted starting materials .
  • Chromatography : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) or gas chromatography (GC) with flame ionization detection (FID) quantifies impurities.
  • Melting Point Analysis : A sharp melting point (~132°C at 15 Torr) indicates high purity, though polymorphism should be considered .

Advanced: What methodologies are used to determine the crystal structure of this compound derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a derivative with the formula C₂₄H₁₅Cl₄N₃O₄ crystallizes in a monoclinic system (P2₁/n space group) with cell parameters a = 8.908 Å, b = 19.567 Å, and c = 13.908 Å . Key steps include:

  • Data Collection : Use CuKα radiation (λ = 1.54184 Å) at 293 K.
  • Refinement : SHELXL software refines structures via least-squares minimization, accounting for anisotropic displacement parameters and hydrogen bonding interactions (e.g., C–H···N contacts) .
  • Validation : R values (<0.05) and residual electron density maps ensure accuracy.

Advanced: How do microbial systems degrade this compound, and what enzymes are involved?

Answer:
Degradation pathways involve hydrolytic and reductive dechlorination. For instance:

  • Pseudomonas putida employs 4-hydroxybenzoate 3-monooxygenase to convert intermediates like 4-hydroxybenzoate into protocatechuate, which enters the β-ketoadipate pathway .
  • Alcaligenes denitrificans NTB-1 uses reductive dehalogenases to sequentially remove chlorine atoms, yielding 4-chlorobenzoate and ultimately benzoate .
    Methodological Notes :
  • Enzyme assays : Monitor NADPH oxidation (340 nm) for monooxygenase activity.
  • Metabolite profiling : LC-MS identifies intermediates such as 2,4-dichlorobenzoyl-CoA.

Advanced: How can computational tools aid in studying this compound’s reactivity and interactions?

Answer:

  • Density Functional Theory (DFT) : Predicts reaction mechanisms (e.g., ester hydrolysis energetics) and electronic properties (HOMO-LUMO gaps).
  • Molecular Docking : Screens interactions with enzymes like cytochrome P450, identifying potential binding sites for degradation studies.
  • Crystallographic Software : SHELXPRO and OLEX2 interface with SC-XRD data to model hydrogen bonds and π-π stacking in crystal lattices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.